METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C25H20N2O6S This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a sulfonyl imino group, and a naphthalenyl amino benzoate moiety
Preparation Methods
The synthesis of METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-amino-2-naphthol to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid to promote the desired chemical transformations .
Chemical Reactions Analysis
METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Scientific Research Applications
METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl imino group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the naphthalenyl moiety can engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways .
Comparison with Similar Compounds
METHYL 4-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can be compared with similar compounds such as:
Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate: This compound shares a similar structure but differs in the position of the methoxy group, leading to variations in its chemical properties and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a different core structure, which affects its biological activity and applications.
Properties
Molecular Formula |
C25H20N2O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-[[(4Z)-4-(4-methoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O6S/c1-32-18-11-13-19(14-12-18)34(30,31)27-22-15-23(24(28)21-6-4-3-5-20(21)22)26-17-9-7-16(8-10-17)25(29)33-2/h3-15,26H,1-2H3/b27-22- |
InChI Key |
CZWGKVFRCWQJNN-QYQHSDTDSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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